molecular formula C13H10F3NO2S B2589184 4-Methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid CAS No. 2126160-36-7

4-Methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid

Cat. No.: B2589184
CAS No.: 2126160-36-7
M. Wt: 301.28
InChI Key: NCWPZMXCVAFYCH-UHFFFAOYSA-N
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Description

4-Methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is a thiazole-based carboxylic acid derivative characterized by a trifluoromethyl-substituted phenyl ring at the 2-position and a methyl group at the 4-position of the thiazole core. This compound (CAS RN: 144059-86-9) has a molecular formula of C₁₂H₈F₃NO₂S and a molecular weight of 287.25 g/mol. It exhibits a melting point of 237–238°C and is typically synthesized via cyclization and hydrolysis reactions of substituted thiobenzamides, followed by condensation with phenylhydrazines .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a key intermediate in medicinal chemistry for antifungal, anti-inflammatory, or enzyme-targeting applications .

Properties

IUPAC Name

4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2S/c1-6-3-4-8(5-9(6)13(14,15)16)11-17-7(2)10(20-11)12(18)19/h3-5H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWPZMXCVAFYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that thiazole derivatives, including 4-Methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, exhibit promising anticancer properties. For instance, compounds related to thiazoles have shown selective cytotoxicity against various cancer cell lines. One study demonstrated that thiazole derivatives could inhibit cell proliferation in human lung adenocarcinoma cells (A549) and glioblastoma cells (U251), with IC50 values indicating effective concentrations for therapeutic use .

1.2 Antimicrobial Properties
Thiazole derivatives are also recognized for their antibacterial and antifungal activities. The compound has been tested against Mycobacterium smegmatis and other bacterial strains, showing significant inhibitory effects. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance antibacterial efficacy .

1.3 Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and disease states. Certain thiazole derivatives have demonstrated potent inhibitory activity against CA-III, suggesting potential applications in treating conditions like glaucoma or edema .

Agricultural Science

2.1 Herbicidal Activity
Research has indicated that thiazole derivatives can act as herbicides by inhibiting specific metabolic pathways in plants. The trifluoromethyl group in the structure enhances the herbicidal properties, making it effective against a variety of weed species. Studies have shown that these compounds can disrupt photosynthesis or affect plant growth regulators, leading to effective weed control .

2.2 Pest Control
The compound's efficacy extends to pest control, where it has been evaluated for its insecticidal properties. Thiazole derivatives have shown effectiveness against common agricultural pests, potentially offering a safer alternative to traditional pesticides due to their targeted action and reduced toxicity to non-target organisms .

Material Science

3.1 Polymer Chemistry
In material science, thiazole derivatives are being explored for their potential use in polymer synthesis. The unique electronic properties of the thiazole ring can be utilized to create conductive polymers or materials with specific optical characteristics. This application is particularly relevant in developing organic electronics and sensors .

3.2 Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials with tailored properties for applications in coatings and adhesives. Its ability to form complexes with metals enhances its utility in creating materials with specific catalytic or photonic functions .

Case Studies

Study Focus Findings
Evren et al., 2019Anticancer ActivityDemonstrated selective cytotoxicity against A549 and U251 cells with promising IC50 values .
Research on HerbicidesAgricultural ApplicationsIdentified effective herbicidal action against various weed species through metabolic disruption .
Enzyme Inhibition StudiesCarbonic AnhydraseEstablished potent inhibition of CA-III by certain thiazole derivatives, indicating therapeutic potential .

Mechanism of Action

The mechanism of action of 4-Methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an agonist for certain receptors, influencing various biological processes. For example, it may regulate inflammation by interacting with peroxisome proliferator-activated receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

a) 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid (2b)
  • Structure : Differs from the target compound by lacking the 3-trifluoromethyl substituent on the phenyl ring.
  • Properties : Molecular weight 287.25 g/mol (identical to the target), but reduced steric hindrance may improve solubility.
  • Applications : Used as a precursor for hydrazine derivatives with antifungal activity (e.g., MIC values: 0.25–8 µg/mL against Candida albicans) .
b) 2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid (2a)
  • Structure : Replaces the trifluoromethyl group with a chloro substituent.
  • Properties : Lower molecular weight (253.72 g/mol ) and distinct electronic effects (chloro is electron-withdrawing but less lipophilic than CF₃).
  • Applications : Intermediate in synthesizing hydrazine derivatives with moderate antifungal activity .
c) 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid
  • Structure: Substitutes the methyl group at the 2-position with an amino-linked trifluoromethylphenyl group.

Variations in Thiazole Substituents

a) 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
  • Structure : Shifts the methyl group to the 5-position and the carboxylic acid to the 4-position.
  • Properties : Altered electronic distribution reduces acidity (pKa ~3.5 vs. ~2.8 for the target compound) .
b) 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
  • Structure : Lacks the trifluoromethyl and methyl substituents on the phenyl ring.
  • Properties : Lower molecular weight (219.26 g/mol ) and melting point (214–215°C ), indicating reduced stability .

Ester Derivatives

a) Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
  • Structure : Ethyl ester replaces the carboxylic acid.
  • Properties : Increased lipophilicity (logP ~3.2 vs. ~2.1 for the target acid) enhances membrane permeability but reduces solubility in aqueous media.
  • Applications : Used as a prodrug or synthetic intermediate .

Heterocyclic Modifications

a) 2-(1H-Indole-3-carbonyl)-thiazole-4-carboxylic acid
  • Structure : Incorporates an indole-carbonyl group instead of the trifluoromethylphenyl moiety.
b) 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid
  • Structure : Replaces trifluoromethyl with a branched alkoxy group.
  • Properties : Enhanced solubility in organic solvents but reduced metabolic stability due to esterase susceptibility .

Key Findings and Implications

Trifluoromethyl Group Impact : The 3-CF₃ group in the target compound improves lipophilicity and metabolic resistance compared to chloro or unsubstituted analogs .

Positional Isomerism : Shifting the methyl or carboxylic acid group on the thiazole ring alters electronic properties and biological activity .

Ester vs. Acid : Ester derivatives enhance bioavailability but require hydrolysis for activation, limiting their direct therapeutic use .

Synthetic Challenges : Impurities such as 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid highlight the need for precise reaction control .

Biological Activity

4-Methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H10F3NO2SC_{13}H_{10}F_3NO_2S, with a molecular weight of approximately 303.28 g/mol. Its structural features include a thiazole ring and trifluoromethyl groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC13H10F3NO2SC_{13}H_{10}F_3NO_2S
Molecular Weight303.28 g/mol
CAS Number1483671
SolubilitySoluble in DMSO

Research indicates that thiazole derivatives exhibit various mechanisms of action, including:

  • Inhibition of Cancer Cell Proliferation : Thiazoles have been shown to inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Certain thiazoles act as inhibitors of key enzymes involved in cancer progression, such as carbonic anhydrases (CA).

Antitumor Activity

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:

  • Study on Human Cancer Cell Lines :
    • The compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 15 µM and 20 µM, respectively .
    • The presence of the trifluoromethyl group was found to enhance the compound's potency by increasing lipophilicity, facilitating better membrane penetration.
  • Structure-Activity Relationship (SAR) :
    • Modifications to the thiazole ring and phenyl substituents were systematically studied to determine their effects on biological activity. Substituents at the para position on the phenyl ring were particularly influential in enhancing anticancer activity .
    • A comparative analysis with other thiazole derivatives revealed that compounds with electron-donating groups at specific positions showed improved cytotoxic effects.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 = 15 µM (MCF-7)
IC50 = 20 µM (A549)
Apoptosis InductionIncreased apoptotic markers
Enzyme InhibitionInhibition of CA activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid?

  • Methodology : Synthesis typically involves condensation of thiazole precursors (e.g., thioamides or aminothiazoles) with substituted benzaldehydes. For example, trifluoromethyl-substituted phenyl derivatives can be synthesized via Hantzsch thiazole formation, where α-haloketones react with thioureas or thioamides. Key steps include regioselective cyclization and purification via recrystallization (e.g., using ethanol/water mixtures) .
  • Example : A structurally similar compound, Methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate, was synthesized via condensation of 4-(trifluoromethyl)benzaldehyde with thioamide precursors, yielding 75–85% purity before chromatographic refinement .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Melting Point Analysis : Compare observed melting points (e.g., 237–238°C for the carboxylic acid derivative) with literature values .
  • Spectroscopy : Use 1H^1H-NMR to confirm substitution patterns (e.g., trifluoromethyl proton environments at δ 7.5–8.0 ppm) and IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • Elemental Analysis : Verify C, H, N, S content (e.g., theoretical vs. experimental ±0.3% deviation) .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl group position) impact physicochemical properties and bioactivity?

  • Key Findings :

  • Positional Effects : Substituting trifluoromethyl at the phenyl ring’s 3-position (vs. 4-position) increases steric hindrance, altering solubility and binding affinity. For example, 2-(3-fluorophenyl)-5-methylthiazole-4-carboxylic acid shows enhanced enzyme inhibition due to fluorine’s electronegativity .
  • Bioactivity : The trifluoromethyl group improves metabolic stability and lipophilicity, critical for membrane permeability in drug discovery .

Q. What strategies resolve contradictions in reported data (e.g., melting points) for structurally analogous thiazoles?

  • Approach :

  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify polymorphic forms (e.g., a 5°C variation in mp for 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid vs. its trifluoromethyl analog) .
  • Synthetic Reproducibility : Standardize reaction conditions (e.g., solvent purity, heating rates) to minimize batch-to-batch variability .

Q. What challenges arise in achieving regioselectivity during multi-substituted thiazole synthesis?

  • Solutions :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive amine sites during cyclization .
  • Catalysis : Employ Pd-catalyzed cross-coupling for precise aryl-thiazole linkages, avoiding undesired byproducts .

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